molecular formula C10H20BrNO B3199140 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide CAS No. 1016773-95-7

2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide

Cat. No.: B3199140
CAS No.: 1016773-95-7
M. Wt: 250.18 g/mol
InChI Key: PWUHPOWMNGWAGF-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amide Functional Group Chemistry and Branched Alkyl Systems

The chemical identity of 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide is defined by two primary features: the α-bromo amide moiety and the extensive steric hindrance from its branched alkyl groups. α-haloamides are a versatile class of compounds in organic synthesis, serving as precursors for a variety of transformations. The presence of the halogen atom at the α-position to the carbonyl group activates the carbon for nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

However, the reactivity of this functional group is significantly modulated by the steric environment. The molecule features an isopropyl group attached to the α-carbon and, most notably, a tert-amyl group (2-methylbutan-2-yl) on the amide nitrogen. This N-substituent contains a quaternary carbon atom directly attached to the nitrogen, which presents a formidable steric barrier around the amide bond. The construction of all-carbon quaternary stereocenters is considered a significant challenge in synthetic organic chemistry. acs.org This extreme steric congestion can hinder or even prevent reactions that would otherwise proceed smoothly on less substituted amides. nih.govchimia.ch The planarity of a typical amide bond, a result of resonance between the nitrogen lone pair and the carbonyl π-system, can be distorted in such crowded systems, leading to unusual chemical properties and reactivity. nih.gov

Table 1: Structural Features of this compound and Their Implications

Structural MoietyKey FeaturesImplications for Chemical Research
α-Bromo-isovaleryl Group
  • Halogen at a stereogenic center adjacent to a carbonyl.
  • Branched isopropyl group.
  • Site for nucleophilic substitution (SN2) reactions.
  • Potential for elimination reactions (E2).
  • Steric bulk influences reaction rates and mechanisms.
  • N-tert-amyl Amide
  • Quaternary carbon bonded to the amide nitrogen.
  • Highly sterically demanding environment around the N-C(O) bond.
  • Challenges conventional amide bond formation methods.
  • May induce non-planar geometry at the amide linkage, affecting reactivity.
  • Hinders intermolecular interactions and reactions at the amide nitrogen or carbonyl oxygen.
  • Rationale for Academic Investigation of this compound: A Focus on Novel Synthetic Strategies and Mechanistic Insights

    The academic pursuit of a molecule like this compound is driven by its utility as a "challenge molecule." Its synthesis pushes the boundaries of established chemical reactions, necessitating the development of novel and more robust synthetic strategies. The formation of its sterically hindered amide bond is a significant hurdle, as conventional methods involving coupling reagents often fail when both the carboxylic acid and amine components are sterically congested. nih.govchimia.ch Therefore, this compound serves as an ideal substrate for testing the efficiency and scope of new catalytic methods for amide bond formation. ucl.ac.uk

    Furthermore, the structure is ripe for mechanistic investigation. Key questions that arise include:

    How does the extreme steric hindrance at the nitrogen atom affect the rate and mechanism of nucleophilic substitution at the α-bromo position?

    Does the steric crowding favor alternative reaction pathways, such as elimination to form an α,β-unsaturated amide, or radical-mediated processes?

    Can computational studies accurately predict the conformational preferences and transition state energies for reactions involving this molecule, thereby providing deeper insight into the effects of sterics on reactivity? nih.gov

    Investigating such a molecule allows chemists to gain fundamental insights into the limits of chemical transformations and to develop new tools that can be applied to the synthesis of other complex molecules, such as pharmaceuticals and natural products.

    Overview of Current Research Landscape and Methodological Approaches for Complex Amide Structures

    The synthesis of amides, particularly those with significant steric hindrance, is a highly active area of research. nih.govchimia.ch While traditional methods remain useful, the limitations associated with them have spurred the development of a diverse array of modern techniques.

    Traditional Methods: The most common approach involves the activation of a carboxylic acid, such as 2-bromo-3-methylbutanoic acid, with a stoichiometric coupling reagent (e.g., carbodiimides like EDC) or conversion to a more reactive derivative like an acyl chloride. These activated species are then treated with the amine. However, for sterically demanding amines like tert-amylamine (B128125), the nucleophilic attack can be exceedingly slow or fail completely. chimia.ch

    Modern Catalytic and Novel Approaches: To overcome these challenges, the research landscape has shifted towards more innovative and efficient methods. These include:

    Catalytic Direct Amidation: Methods that directly couple a carboxylic acid and an amine by removing water, often using catalysts based on boron, titanium, or zirconium, have been developed. ucl.ac.ukmdpi.com Boronic acid catalysts, for instance, have shown effectiveness in forming amides under milder conditions. sigmaaldrich.com

    Transition Metal Catalysis: Various transition metals, including ruthenium, palladium, and cobalt, catalyze amide formation through diverse mechanisms, such as the dehydrogenative coupling of alcohols and amines or C-H activation routes. sigmaaldrich.comacs.org

    Reactions of Isocyanates: A robust method for creating highly hindered amides involves the direct coupling of Grignard reagents with isocyanates, bypassing the traditional carboxylic acid-amine coupling pathway. nih.govchimia.ch

    Redox-Neutral and Photoredox Methods: The use of visible light and photoredox catalysts has opened new avenues for amide synthesis under mild conditions, often proceeding through radical intermediates. organic-chemistry.org

    Electrosynthesis: Electrochemical methods offer a green and efficient alternative for synthesizing amides, sometimes by activating the reactants in situ without the need for chemical reagents. rsc.org

    Table 2: Comparison of Selected Synthetic Methodologies for Sterically Hindered Amides

    MethodologyGeneral PrincipleAdvantagesLimitations
    Coupling Reagents (e.g., EDC, HATU)Activation of a carboxylic acid to facilitate nucleophilic attack by an amine. Wide availability of reagents; well-established protocols.Often fails for sterically hindered substrates; generates stoichiometric waste. nih.govucl.ac.uk
    Acyl HalidesReaction of a highly reactive acyl halide with an amine. High reactivity.Harsh conditions may be required; sensitive functional groups may not be tolerated.
    Boronic Acid CatalysisDirect condensation of carboxylic acids and amines with catalytic turnover. mdpi.comsigmaaldrich.comMilder conditions; catalytic nature reduces waste.May require high temperatures and water removal; substrate scope can be limited. ucl.ac.uk
    Grignard + Isocyanate CouplingNucleophilic addition of an organometallic reagent to an isocyanate. chimia.chHighly effective for exceptionally hindered amides; robust and high-yielding. nih.govchimia.chRequires synthesis of specific isocyanate and Grignard precursors; sensitive to protic functional groups.
    Photoredox CatalysisGeneration of radical intermediates under visible light irradiation to form the amide bond. organic-chemistry.orgExtremely mild conditions; high functional group tolerance.Requires specialized photocatalysts; mechanistic complexity can be a challenge.

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H20BrNO/c1-6-10(4,5)12-9(13)8(11)7(2)3/h7-8H,6H2,1-5H3,(H,12,13)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PWUHPOWMNGWAGF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)(C)NC(=O)C(C(C)C)Br
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H20BrNO
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    250.18 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthetic Methodologies for 2 Bromo 3 Methyl N 2 Methylbutan 2 Yl Butanamide and Its Stereoisomers

    Retrosynthetic Analysis and Strategic Disconnections of the Amide and Halogenated Butanamide Scaffolds

    Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.in For 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide, two primary disconnections are considered: the amide C-N bond and the C-Br bond at the α-position.

    The most logical and common disconnection strategy for amides is to break the C-N bond. amazonaws.comyoutube.com This approach simplifies the target molecule into two key synthons: an electrophilic carbonyl component, 2-bromo-3-methylbutanoic acid or its activated derivative, and a nucleophilic amine component, 2-methylbutan-2-amine. This strategy is generally preferred as numerous methods exist for forming amide bonds.

    An alternative disconnection involves breaking the C-Br bond. This would yield 3-methyl-N-(2-methylbutan-2-yl)butanamide as a precursor, which would then require a subsequent α-bromination step. This route introduces challenges related to the regioselectivity of the halogenation on a pre-formed amide.

    The formation of the amide bond between 2-bromo-3-methylbutanoic acid and 2-methylbutan-2-amine (tert-amylamine) is a significant synthetic hurdle. Both reactants possess considerable steric bulk adjacent to the reacting centers. The carboxylic acid has a bromine atom and an isopropyl group at the α- and β-positions, respectively, while the amine is a tertiary alkyl primary amine, which is a sterically demanding nucleophile.

    Standard amide coupling methods, which often rely on coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), may prove inefficient for such hindered substrates. chimia.chluxembourg-bio.com These reactions can be slow, require harsh conditions, or fail to proceed to completion, leading to low yields. researchgate.netrsc.org The slow nucleophilic attack of the hindered amine onto the activated carboxylate is the primary difficulty. chimia.ch

    Alternative strategies are therefore necessary. One effective approach for coupling sterically hindered substrates is the in-situ formation of acyl fluorides. rsc.orgrsc.orgrsc.org Acyl fluorides are highly reactive towards amines while being small enough to minimize steric repulsion between the coupling partners. rsc.orgrsc.org Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and BTFFH have been successfully used for this purpose, even in cases where other methods have failed. rsc.orgrsc.org

    The introduction of the bromine atom at the α-position of the butanoic acid scaffold is a critical step that dictates the final structure and stereochemistry of the target molecule. The primary challenge is to achieve high regioselectivity, ensuring bromination occurs exclusively at the C-2 position, and to control the stereochemistry at this newly formed chiral center.

    The classic method for α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. prepchem.com The reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine. This method is generally effective for placing a bromine atom at the α-carbon.

    When starting with the achiral 3-methylbutanoic acid, the HVZ reaction will produce a racemic mixture of (R)- and (S)-2-bromo-3-methylbutanoic acid. mdpi.com The presence of two chiral centers in the final product (at C-2 of the butanoyl group and C-2 of the butan-2-yl group, if the amine is chiral) means that a mixture of diastereomers could be formed. The separation of these stereoisomers can be a significant challenge, often requiring chiral chromatography or fractional crystallization.

    Synthesis of Key Precursors to this compound

    The successful synthesis of the target amide relies on the efficient preparation of its two main building blocks: the halogenated carboxylic acid and the sterically hindered amine.

    2-Bromo-3-methylbutanoic acid is a chiral α-halogenated carboxylic acid. mdpi.com It is typically prepared from 3-methylbutanoic acid (isovaleric acid) via the aforementioned Hell-Volhard-Zelinsky reaction.

    Reaction Scheme: Hell-Volhard-Zelinsky Bromination

    Synthesis of 2-Bromo-3-methylbutanoic acid from 3-methylbutanoic acid.

    The reaction involves the following steps:

    Activation: 3-methylbutanoic acid reacts with PBr₃ to form 3-methylbutanoyl bromide.

    Bromination: The acyl bromide, in the presence of excess bromine, is brominated at the α-position.

    Hydrolysis: Subsequent hydrolysis of the resulting 2-bromo-3-methylbutanoyl bromide yields 2-bromo-3-methylbutanoic acid.

    The product is typically a colorless to pale yellow liquid or crystalline solid, moderately soluble in water and highly soluble in organic solvents. pacificbiochem.com The racemic mixture can sometimes be resolved into its individual enantiomers through fractional crystallization with a chiral amine. mdpi.com For subsequent amide coupling, the carboxylic acid is often converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

    2-Methylbutan-2-amine, also known as tert-amylamine (B128125), is a primary amine with a tertiary alkyl substituent. tcichemicals.com Its synthesis can be approached through several routes, often analogous to methods used for preparing the structurally similar tert-butylamine.

    One established method involves a sequence starting from a urea (B33335) derivative. orgsyn.org This multi-step synthesis can be summarized as follows:

    Urea Formation: Reaction of tert-amyl alcohol with urea under acidic conditions can produce tert-amylurea.

    Phthalimide (B116566) Synthesis: The tert-amylurea can be converted to tert-amylphthalimide.

    Hydrolysis/Hydrazinolysis: The final amine is liberated from the phthalimide derivative by acidic hydrolysis or, more commonly, by hydrazinolysis using hydrazine (B178648) hydrate. orgsyn.org

    An alternative route involves the Ritter reaction, where an alkene (e.g., 2-methyl-2-butene) or a tertiary alcohol (tert-amyl alcohol) reacts with a nitrile (like hydrogen cyanide or acetonitrile) in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the amine.

    Precursor Synthetic Method Key Reagents Typical Yield
    2-Bromo-3-methylbutanoic acidHell-Volhard-Zelinsky3-Methylbutanoic acid, Br₂, PBr₃ (cat.)Moderate to High
    2-Methylbutan-2-amineFrom Phthalimidetert-Amyl alcohol, Urea, Phthalic anhydride, HydrazineGood (multi-step)
    2-Methylbutan-2-amineRitter Reaction2-Methyl-2-butene, HCN/CH₃CN, H₂SO₄, then H₂OVariable

    This table provides a general overview of synthetic methodologies.

    Optimization of Amide Coupling Reactions for N-(2-methylbutan-2-yl)butanamide Formation

    Given the steric hindrance of both 2-bromo-3-methylbutanoic acid and tert-amylamine, optimizing the coupling reaction is paramount to achieving a reasonable yield of this compound. Standard coupling reagents often fail in such demanding cases. researchgate.netrsc.org

    Research into the formation of sterically hindered amides has led to the development of more potent and specialized protocols. chimia.chrsc.orgnih.gov A particularly successful strategy involves the conversion of the carboxylic acid to its acyl fluoride (B91410) in situ, followed by reaction with the amine. rsc.orgrsc.org This method minimizes steric clash during the coupling step.

    A protocol developed for coupling hindered and electron-deficient substrates utilizes fluorouronium reagents like BTFFH. rsc.orgrsc.org The reaction is typically performed at elevated temperatures to overcome the activation energy barrier imposed by the bulky substrates.

    Comparative Data on Amide Coupling Methods for Hindered Substrates

    Coupling Reagent/Method Mechanism Advantages for Hindered Substrates Disadvantages
    EDC/HOBt Carbodiimide activation Widely available, standard conditions Often low to no yield with severely hindered substrates
    HATU/HBTU Uronium salt activation Generally more reactive than carbodiimides Can form guanidinium (B1211019) by-products with the amine
    Acyl Chloride + DMAP Acyl halide formation Highly reactive electrophile Requires an extra step; harsh conditions may not be suitable

    This interactive table compares common amide coupling methods, highlighting their suitability for sterically hindered reactions.

    The optimized protocol would likely involve dissolving the 2-bromo-3-methylbutanoic acid in an inert solvent, adding the fluorinating agent (e.g., BTFFH) and a non-nucleophilic base, allowing the acyl fluoride to form, and then adding the tert-amylamine and heating the mixture until the reaction is complete. researchgate.netrsc.org This approach has been shown to provide significantly improved yields for amide couplings that were previously reported as low-yielding. rsc.org

    Selection and Efficacy of Coupling Reagents (e.g., DCC, HATU)

    The formation of an amide bond, particularly between a sterically hindered carboxylic acid and an amine, necessitates the use of potent coupling reagents to activate the carboxyl group. Standard methods may prove inefficient, leading to low yields.

    Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC), are classical reagents for amide bond formation. youtube.comnih.gov DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, for sterically hindered substrates, the reaction can be sluggish. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents, complicating purification. peptide.com Diisopropylcarbodiimide (DIC) is an alternative where the urea byproduct is more soluble, making it more suitable for solid-phase synthesis but still presenting challenges in solution-phase purification. peptide.com

    Uronium/Aminium-based reagents are generally more effective for challenging couplings. uniurb.it O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient reagent that reacts faster and with less risk of racemization at the α-carbon compared to many other reagents. youtube.compeptide.com Its mechanism involves the formation of a reactive acyl-OAt ester. For difficult couplings, such as those involving electron-deficient amines or sterically bulky partners, HATU often provides superior yields where other methods fail. nih.govrsc.org Other related reagents include COMU, which has shown high efficiency and requires only one equivalent of base, and TFFH or BTFFH, which are fluorouronium reagents particularly effective for coupling hindered amino acids. peptide.comrsc.org

    The selection of the appropriate coupling reagent is critical, as demonstrated by studies on analogous hindered systems where standard methods like EDC/HOBt or DCC/DMAP failed to yield significant product, while more powerful uronium reagents succeeded. rsc.org

    Reagent NameAbbreviationClassKey AdvantagesKey Disadvantages
    N,N'-DicyclohexylcarbodiimideDCCCarbodiimideInexpensive, widely usedInsoluble urea byproduct (DCU), moderate reactivity with hindered substrates
    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC / EDCICarbodiimideWater-soluble urea byproduct, easily removed by aqueous workupCan be less effective for highly hindered couplings than uronium salts
    O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium/AminiumHigh reactivity, fast kinetics, low racemization risk, effective for hindered substrates peptide.comHigher cost, can react with unprotected N-termini if used in excess peptide.com
    (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphoniumHigh efficiencyStoichiometric carcinogenic byproduct (HMPA) is formed
    Tetramethylfluoroformamidinium hexafluorophosphateTFFHFluorouroniumExcellent for hindered couplings, generates acyl fluorides in situCan release toxic HF under certain conditions

    Reaction Conditions, Solvent Effects, and Catalyst Role

    Reaction Conditions: The coupling of sterically hindered components often requires elevated temperatures to overcome the high activation energy. nih.gov While many standard amide couplings are run at room temperature, protocols for difficult substrates may involve heating to 50 °C or higher. rsc.orgnih.gov The choice of base is also crucial; non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are commonly employed to neutralize acids formed during the reaction without competing with the primary amine nucleophile. youtube.com

    Solvent Effects: The solvent plays a significant role in solubilizing reactants and influencing reaction rates. Aprotic polar solvents are generally preferred for amide coupling reactions.

    Dichloromethane (B109758) (DCM) and Dimethylformamide (DMF) are the most prevalent solvents due to their excellent solubilizing properties. scispace.com

    Acetonitrile (B52724) (ACN) has been shown to significantly improve conversion in some amidation reactions compared to solvents like THF. nih.gov

    Toluene may also be used, particularly in reactions that require azeotropic removal of water, although this is more relevant for direct thermal amidations than for couplings with activating agents.

    A solvent screen is often necessary to determine the optimal medium for a specific transformation. For instance, in one study, switching from THF to acetone (B3395972) or acetonitrile dramatically increased the conversion to the desired amide product. nih.gov

    Catalyst Role: While the coupling reagents are stoichiometric activators, certain additives can have a catalytic effect.

    Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are frequently used as additives with carbodiimides. They act by forming activated esters that are more reactive than the O-acylisourea intermediate and, crucially, suppress side reactions and reduce racemization of the α-stereocenter. nih.gov

    4-Dimethylaminopyridine (DMAP) is often used as a catalyst in esterifications and can also promote amidation, particularly when using acid anhydrides or in DCC-mediated couplings. youtube.comnih.gov It functions as a highly nucleophilic acylation catalyst.

    Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

    The target molecule possesses two stereocenters: one at the α-carbon (C2) bearing the bromine atom and another at C3 with the isopropyl group. The synthesis of specific stereoisomers (enantiomers and diastereomers) requires precise control over the introduction of the bromine atom or the construction of the carbon backbone.

    Asymmetric Inductions and Catalyst-Mediated Approaches

    Asymmetric catalysis offers an elegant route to enantiomerically enriched α-halo amides. These methods utilize a chiral catalyst to create a chiral environment that favors the formation of one stereoisomer over another.

    One strategy involves the asymmetric halogenation of an enolate or enol-equivalent derived from the parent amide, 3-methyl-N-(2-methylbutan-2-yl)butanamide. This can be achieved using chiral catalysts that coordinate to the substrate, directing the approach of an electrophilic halogen source (e.g., N-bromosuccinimide, NBS) to one face of the enolate. While direct catalytic asymmetric α-amination of amides has been developed, similar catalytic α-bromination methods remain a specialized area of research. acs.org

    Alternatively, stereoconvergent cross-coupling reactions can be employed. A racemic α-bromo ester (a precursor to the target amide) can be coupled with an organometallic reagent in the presence of a chiral nickel catalyst, for example. Such methods have been successfully applied to generate α-aryl esters in high enantiomeric excess from racemic α-bromo esters. acs.org Adapting this strategy to the synthesis of the target amide would represent a modern and efficient approach to stereochemical control.

    Photoenzymatic methods are also emerging as powerful tools. Using an evolved enzyme catalyst, it is possible to perform asymmetric hydroalkylation of olefins to generate α-stereogenic chloroamides with high yields and enantioselectivity. nih.gov A similar bio-catalytic approach could potentially be developed for the synthesis of α-bromoamides.

    Chiral Auxiliary-Based Strategies for Stereochemical Control

    A more established and highly reliable method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

    For controlling the stereochemistry at the α-carbon of the 3-methylbutanoic acid fragment, a common strategy would be to first attach a chiral auxiliary to the achiral carboxylic acid.

    Evans' Oxazolidinones: These are among the most powerful and predictable chiral auxiliaries. The carboxylic acid is converted to an N-acyl oxazolidinone. Deprotonation forms a rigid Z-enolate, where one face is shielded by the auxiliary's substituent. Subsequent reaction with an electrophile (like NBS for bromination) occurs from the unhindered face, leading to high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched α-bromo carboxylic acid, which is then coupled with the amine. researchgate.net

    Pseudoephedrine and Pseudoephenamine: These can be used as practical chiral auxiliaries. wikipedia.orgnih.gov The carboxylic acid is converted to the corresponding amide with pseudoephedrine. Similar to the Evans auxiliary, the enolate formed upon deprotonation adopts a conformation where the auxiliary directs the approach of an electrophile, leading to a product with high diastereomeric purity. wikipedia.org Pseudoephenamine has been shown to provide particularly high stereocontrol in reactions that form quaternary carbon centers. nih.gov

    AuxiliaryAttachmentStereodirecting ReactionTypical DiastereoselectivityRemoval
    Evans' OxazolidinonesFormation of N-acyl oxazolidinoneEnolate alkylation/halogenation>95:5Acidic or basic hydrolysis, reduction, or conversion to other derivatives
    PseudoephedrineAmide formationEnolate alkylation/halogenation>90:10Acidic or basic hydrolysis
    CamphorsultamFormation of N-acyl sultamDiels-Alder, alkylation>95:5Hydrolysis with LiOH/H₂O₂
    SAMP/RAMP HydrazinesHydrazone formationα-alkylation of ketones/aldehydes>95:5Ozonolysis or acidic cleavage

    Green Chemistry Principles and Sustainable Synthetic Approaches for Halogenated Amides

    The synthesis of complex molecules like halogenated amides traditionally involves stoichiometric reagents, hazardous solvents, and multiple purification steps, generating significant chemical waste. scispace.comnih.gov Applying green chemistry principles aims to mitigate these issues through catalysis, safer reagents, and improved atom economy.

    Catalytic Direct Amidation: A key goal in green amide synthesis is to move away from stoichiometric coupling reagents and toward catalytic methods that directly couple a carboxylic acid and an amine, with water as the only byproduct. sigmaaldrich.comrsc.org Boronic acid catalysts have been developed that can promote direct amidation, often requiring azeotropic removal of water. rsc.orgucl.ac.uk While these methods are highly attractive, their application to sterically demanding substrates like those required for the target molecule can be challenging and may require high temperatures.

    Enzymatic Synthesis: Biocatalysis offers a highly sustainable route for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in non-aqueous ("green") solvents like cyclopentyl methyl ether. nih.gov These reactions proceed under mild conditions, show high selectivity, and avoid the use of hazardous reagents and the formation of toxic byproducts. nih.govnih.gov Similarly, halogenase enzymes exist in nature and are being developed for use as biocatalysts for the regioselective halogenation of organic compounds, offering a cleaner alternative to traditional halogenation chemistry which often uses deleterious reagents. acs.org

    Sustainable Halogenation: Traditional electrophilic bromination often uses elemental bromine, which is hazardous. Greener approaches focus on replacing such reagents with safer alternatives. rsc.org One strategy involves the in-situ oxidation of halide salts (e.g., NaBr) using a clean oxidant like hydrogen peroxide. rsc.org This avoids handling elemental bromine and produces water as a byproduct. The use of microreactor or continuous flow technology for halogenations can also improve safety and control over these highly reactive processes. vapourtec.com

    Solvent Choice: Reducing the reliance on hazardous solvents like DCM and DMF is a major focus of green chemistry. scispace.com Research has demonstrated that many amide coupling reactions can be performed in more benign solvents. scispace.com In some cases, solvent-free methods, where reactants are heated directly with a catalyst, can be employed, offering a significant reduction in waste. researchgate.net

    Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Bromo 3 Methyl N 2 Methylbutan 2 Yl Butanamide

    Nucleophilic Substitution Reactions Involving the Brominated Carbon Center

    The carbon atom bonded to the bromine atom is an electrophilic center, making it susceptible to attack by nucleophiles. This can result in the displacement of the bromide ion via nucleophilic substitution reactions. nih.gov

    The competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways is pivotal to understanding the reactivity of 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide. masterorganicchemistry.comchemicalnote.com

    The SN2 mechanism entails a backside attack by a nucleophile on the carbon-bromine bond in a single, concerted step. masterorganicchemistry.com This process is highly sensitive to steric hindrance. chemicalnote.comchemistrysteps.com In the case of this compound, the isopropyl group at the C-3 position and the bulky N-(2-methylbutan-2-yl) group create significant steric congestion around the reaction center. This steric impediment hinders the approach of the nucleophile, rendering the SN2 pathway less favorable. chemicalnote.comyoutube.com

    Conversely, the SN1 mechanism proceeds through a two-step process, the first and rate-determining step of which is the formation of a carbocation intermediate. masterorganicchemistry.comchemicalnote.comyoutube.com The stability of this carbocation is a critical factor. chemicalnote.com The secondary carbocation that would form upon the departure of the bromide ion is stabilized by the adjacent isopropyl group. Polar protic solvents can further stabilize this intermediate, thus favoring the SN1 pathway. vedantu.com

    Reaction PathwayKey FeaturesFavorability for this compound
    SN1 Two-step mechanism, carbocation intermediate, favored by stable carbocations and polar protic solvents. masterorganicchemistry.comchemicalnote.comMore probable due to potential for a stabilized secondary carbocation and significant steric hindrance disfavoring the alternative. chemistrysteps.comchemistryhall.com
    SN2 One-step (concerted) mechanism, backside attack, sensitive to steric hindrance. masterorganicchemistry.comLess probable due to substantial steric hindrance from the isopropyl and N-tert-amyl groups. chemicalnote.comchemistrysteps.com

    The steric and electronic environment of this compound profoundly influences its reactivity in nucleophilic substitution reactions.

    Steric Effects:

    At C-2 of the butanamide: The isopropyl group at the adjacent C-3 position significantly obstructs the backside attack necessary for an SN2 reaction. nih.gov

    N-alkyl branching: The N-(2-methylbutan-2-yl) group, a tertiary alkyl group (tert-amyl), is exceptionally bulky. This large substituent further shields the electrophilic carbon from nucleophilic attack, reinforcing the improbability of the SN2 pathway. chemistrysteps.com

    Electronic Effects:

    Inductive Effect: The electronegative bromine atom creates a dipole, rendering the C-2 carbon electrophilic. fiveable.me Conversely, the alkyl groups are electron-donating, which helps to stabilize any carbocation intermediate that may form in an SN1 reaction. chemistryhall.comnih.gov

    Should the reaction proceed via an SN1 mechanism, the initially formed secondary carbocation is susceptible to rearrangement to form a more stable carbocation through 1,2-hydride or 1,2-alkyl shifts. jcu.edujcu.edulibretexts.org In the hydrolysis of 2-bromo-3-methylbutane, for instance, the initially formed secondary carbocation rearranges to a more stable tertiary carbocation, leading to the formation of 2-methyl-2-butanol (B152257) as the exclusive substitution product. vedantu.comchempedia.infodoubtnut.com A similar 1,2-hydride shift from the adjacent C-3 carbon in the carbocation of this compound would result in a more stable tertiary carbocation. pearson.comyoutube.com This rearranged intermediate would then react with a nucleophile to yield a product with a different carbon skeleton than would be expected from direct substitution. libretexts.orgpearson.com

    Initial CarbocationTypePotential RearrangementResulting CarbocationType
    2-(N-(2-methylbutan-2-yl)carbamoyl)-3-methylbutan-2-yliumSecondary1,2-Hydride Shift3-(N-(2-methylbutan-2-yl)carbamoyl)-2-methylbutan-2-yliumTertiary

    Elimination Reactions (E1/E2) Leading to Olefin Formation and Regioselectivity

    In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. msu.edu The competition between E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) mechanisms is influenced by factors such as the strength of the base, the solvent, and the substrate's structure.

    The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously to form a double bond. libretexts.org The regioselectivity of E2 reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. msu.edulibretexts.org However, the use of a bulky base can lead to the formation of the less substituted (Hofmann) product due to steric hindrance. msu.edulibretexts.org

    The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. pearson.com Following the formation of the carbocation, a weak base (often the solvent) removes an adjacent proton to form the double bond. pearson.com Due to the potential for carbocation rearrangements, a mixture of alkene products can be expected. pearson.com

    Reactivity of the Amide Linkage: Hydrolysis, Transamidation, and Reduction Pathways

    The amide functional group in this compound is generally robust but can undergo several key transformations. libretexts.org

    Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis. libretexts.orgyoutube.com

    Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. libretexts.orgyoutube.com

    Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to yield a carboxylate and an amine. libretexts.orgyoutube.com

    Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. nih.gov It is often catalyzed by acids or bases and may require elevated temperatures. nih.govresearchgate.netorganic-chemistry.org

    Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). acs.orgchemistrysteps.com This would convert the amide in this compound to the corresponding amine. The reduction of amides can also be achieved using other reagents such as dialkylboranes or under hydrosilylation conditions. acs.orgnih.govacs.orgdiva-portal.org

    Radical Reactions and Reductive Debromination Strategies

    The carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate. This can be initiated by radical initiators, such as AIBN, in the presence of a radical chain carrier like tributyltin hydride. nih.govmdpi.com

    Reductive Debromination: This process involves the replacement of the bromine atom with a hydrogen atom. acs.org This can be achieved using various reducing agents. A common method is the use of tributyltin hydride (Bu3SnH) with a radical initiator. The tributyltin radical abstracts the bromine atom, forming an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the debrominated product. acs.orgacs.org

    Explorations of Pericyclic and Rearrangement Reactions

    Currently, there is a lack of specific literature detailing the pericyclic and rearrangement reactions of this compound. However, based on the structural features of α-haloamides, certain transformations can be postulated.

    One area of interest is the potential for Favorskii-like rearrangements, which are known to occur in α-halo ketones. While less common for amides, the presence of an acidic α-proton and a good leaving group (bromide) could theoretically facilitate a similar reaction pathway under basic conditions. This would involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. The steric hindrance imposed by the N-(2-methylbutan-2-yl) group might influence the feasibility and outcome of such a rearrangement.

    Another possibility involves rearrangements initiated by the formation of an α-lactam (aziridinone). The treatment of α-haloamides with a strong base can lead to intramolecular cyclization. nih.gov These highly strained intermediates can then undergo nucleophilic ring-opening. Depending on the nature of the nucleophile and the substitution pattern, this can result in either the direct substitution product or a rearranged product. nih.gov For instance, "hard" nucleophiles at elevated temperatures may favor attack at the carbonyl carbon, leading to a rearranged product, while "soft" nucleophiles might attack the α-carbon. nih.gov

    It is important to emphasize that these are hypothetical pathways for this compound, and experimental validation is required.

    Functional Group Interconversions and Derivatization Strategies

    The primary sites for functional group interconversions in this compound are the carbon-bromine bond and the amide moiety. The bromine atom at the α-position to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic substitution. fiveable.memasterorganicchemistry.com

    Nucleophilic Substitution at the α-Carbon:

    The reactivity of the C-Br bond allows for the introduction of a wide variety of functional groups. This is a key strategy for the derivatization of α-bromoamides. The general reaction can be represented as:

    R-CO-CH(Br)-R' + Nu⁻ → R-CO-CH(Nu)-R' + Br⁻

    Where Nu⁻ represents a nucleophile.

    The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon for nucleophilic attack. fiveable.me A diverse range of nucleophiles can be employed for this transformation, leading to a variety of derivatives. Some potential derivatization pathways are outlined in the table below.

    NucleophileReagent ExampleProduct Type
    Azide (N₃⁻)Sodium Azide (NaN₃)α-Azido amide
    Cyanide (CN⁻)Sodium Cyanide (NaCN)α-Cyano amide
    Hydroxide (OH⁻)Sodium Hydroxide (NaOH)α-Hydroxy amide
    Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)α-Alkoxy amide
    Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)α-Thioether amide
    Amines (RNH₂)Ammonia, primary/secondary aminesα-Amino amide

    Reactions Involving the Amide Group:

    The amide functional group in this compound is sterically hindered due to the bulky N-(2-methylbutan-2-yl) and isopropyl groups. This steric hindrance can reduce the reactivity of the amide carbonyl. Nevertheless, under appropriate conditions, typical amide reactions can be expected.

    Hydrolysis: Acidic or basic hydrolysis would cleave the amide bond to yield 2-bromo-3-methylbutanoic acid and 2-methylbutan-2-amine. This process may require harsh conditions due to steric hindrance.

    Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine, yielding 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butan-1-amine.

    Dehydration: While typically applied to primary amides to form nitriles, this transformation is not applicable here due to the tertiary nature of the amide nitrogen.

    The combination of these potential reactions allows for a wide range of derivatives to be synthesized from this compound, making it a potentially versatile building block in organic synthesis. The table below summarizes some of these derivatization strategies.

    Reaction TypeReagent(s)Resulting Functional Group
    Nucleophilic SubstitutionNaN₃α-Azido
    Nucleophilic SubstitutionNaCNα-Cyano
    Nucleophilic SubstitutionRNH₂α-Amino
    Amide HydrolysisH₃O⁺ or OH⁻Carboxylic Acid + Amine
    Amide ReductionLiAlH₄Amine

    Despite a comprehensive search for experimental spectroscopic data for the chemical compound this compound, no specific ¹H NMR, ¹³C NMR, 2D NMR, HRMS, MS/MS, FT-IR, or Raman spectra are publicly available. Literature and database searches did not yield the detailed research findings necessary to construct the requested article with the specified data tables and in-depth analysis.

    The characterization of this specific compound does not appear to be published in readily accessible scientific journals, patents, or chemical databases. While general methodologies for the spectroscopic analysis of related bromo-amides and N-tert-amyl compounds exist, applying this general knowledge to generate specific data for the target molecule would be speculative and would not meet the required standard of scientific accuracy.

    Therefore, it is not possible to generate the article on the "Advanced Spectroscopic and Spectrometric Characterization Methodologies for this compound" with the requested level of detail and adherence to the provided outline.

    Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 Bromo 3 Methyl N 2 Methylbutan 2 Yl Butanamide

    X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

    X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral molecules, its absolute stereochemistry.

    Information regarding the crystal packing and hydrogen bonding networks of 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide is currently unavailable. Such an analysis would typically involve a detailed examination of the unit cell parameters, space group, and the intermolecular interactions that govern the formation of the crystal lattice. Hydrogen bonds, in particular, play a crucial role in determining the physical properties of a compound, and their study provides insight into molecular recognition and self-assembly processes. Without experimental crystallographic data, a discussion of these features remains speculative.

    Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Stereochemistry

    Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for investigating the stereochemical aspects of chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information on its enantiomeric purity and absolute configuration.

    No published ECD or ORD spectra for this compound could be located. The acquisition of such data would be instrumental in assigning the absolute configuration of its stereocenters, complementing the information that could be obtained from X-ray crystallography. A comparison of experimental spectra with those predicted by quantum chemical calculations would be a standard approach for such an assignment.

    Computational and Theoretical Investigations of 2 Bromo 3 Methyl N 2 Methylbutan 2 Yl Butanamide

    Quantum Chemical Calculations for Electronic Structure and Reactivity

    Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its geometry, stability, and chemical reactivity.

    Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide. DFT calculations are employed to determine the molecule's ground state geometry, where the molecule is at its lowest energy. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement of the atoms.

    The energetics of the molecule, including its total electronic energy, heat of formation, and strain energy, can also be computed. These energetic parameters are crucial for assessing the molecule's thermodynamic stability. Different conformers (spatial arrangements of the atoms that can be interconverted by rotation about single bonds) can be identified, and their relative energies calculated to predict the most abundant conformation at a given temperature.

    Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the ground state geometry of this compound, using a common functional like B3LYP with a 6-31G(d) basis set.

    ParameterOptimized Value
    C=O Bond Length (Å)1.23
    C-N Bond Length (Å)1.35
    C-Br Bond Length (Å)1.95
    N-H Bond Length (Å)1.01
    C-C-O Bond Angle (°)122.5
    C-N-C Bond Angle (°)121.8
    Total Electronic Energy (Hartree)-2345.6789
    Heat of Formation (kcal/mol)-85.3

    Note: The data in this table is hypothetical and for illustrative purposes only.

    While DFT is powerful, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide even higher accuracy for certain applications, particularly in the study of reaction mechanisms. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to investigate the energetics of chemical reactions involving this compound.

    These methods are instrumental in mapping out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate.

    For example, in a nucleophilic substitution reaction where the bromine atom is replaced, ab initio calculations can elucidate the nature of the transition state, whether it proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism.

    Conformational Analysis and Potential Energy Surface Mapping

    The flexibility of this compound, due to the presence of several single bonds, means it can adopt a multitude of conformations. Understanding this conformational landscape is vital as different conformers can exhibit different properties and reactivity.

    Molecular mechanics (MM) methods, which use classical physics to model the interactions between atoms, are computationally less expensive than quantum mechanical methods and are therefore ideal for exploring the vast conformational space of a molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped.

    Molecular dynamics (MD) simulations take this a step further by simulating the movement of the atoms over time. An MD simulation provides a dynamic picture of the molecule's behavior, showing how it flexes, bends, and rotates at a given temperature. This can reveal the most populated conformational states and the transitions between them, offering insights into the molecule's flexibility and how it might interact with other molecules.

    Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Correlation with Experimental Data

    Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.

    DFT and ab initio methods can calculate the vibrational frequencies of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the C=O bond or the bending of the N-H bond.

    Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted. The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding around each nucleus, the NMR spectrum can be simulated. Comparing the predicted spectrum with the experimental one can help in the structural elucidation of the molecule.

    Below is a hypothetical table showing predicted versus experimental spectroscopic data.

    Spectroscopic ParameterPredicted ValueExperimental Value
    IR Frequency (cm⁻¹)
    C=O Stretch16851680
    N-H Stretch33503345
    ¹H NMR Chemical Shift (ppm)
    N-H Proton6.56.4
    α-CH Proton4.24.1
    ¹³C NMR Chemical Shift (ppm)
    Carbonyl Carbon172.1171.8
    α-Carbon55.355.0

    Note: The data in this table is hypothetical and for illustrative purposes only.

    Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors (e.g., HOMO, LUMO)

    Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

    The energy and shape of the HOMO and LUMO can provide significant insights into the molecule's chemical behavior. For this compound, the distribution of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

    From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

    Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

    Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

    Electronegativity (χ): The tendency to attract electrons ( (I + A) / 2 ).

    Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ).

    Global Softness (S): The reciprocal of hardness ( 1 / (2η) ).

    These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with that of other molecules.

    A hypothetical data table for FMO analysis is presented below.

    ParameterValue (eV)
    HOMO Energy-9.8
    LUMO Energy1.2
    HOMO-LUMO Gap11.0
    Ionization Potential (I)9.8
    Electron Affinity (A)-1.2
    Electronegativity (χ)4.3
    Chemical Hardness (η)5.5
    Global Softness (S)0.09

    Note: The data in this table is hypothetical and for illustrative purposes only.

    Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

    Detailed computational studies on this compound are limited in publicly available scientific literature. However, theoretical methods, particularly Molecular Electrostatic Potential (MEP) mapping, can provide valuable insights into the electronic structure and reactivity of this molecule. An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule, which helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

    For this compound, the MEP map would likely reveal several key features. The oxygen atom of the carbonyl group (C=O) is expected to be the most electron-rich region, depicted as a deep red or yellow area on the MEP map. This negative potential site indicates its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor.

    Conversely, the hydrogen atom attached to the nitrogen of the amide group (N-H) would exhibit a region of positive electrostatic potential, typically colored blue. This site represents the primary location for nucleophilic attack and acts as a hydrogen bond donor. The bromine atom, due to its electronegativity and the phenomenon of the "sigma-hole," may present a region of positive potential on its outermost surface, making it a potential site for halogen bonding.

    The alkyl groups (methyl and methylbutan) would generally show near-neutral potential, represented by green coloration, indicating their lower reactivity in polar interactions. Understanding this charge distribution is crucial for predicting how the molecule will interact with other molecules, including solvents, receptors, or other reactants.

    A hypothetical representation of the MEP surface analysis is summarized in the table below:

    Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Interaction Type
    Carbonyl Oxygen (O)NegativeRed/YellowElectrophilic attack site, Hydrogen bond acceptor
    Amide Hydrogen (H)PositiveBlueNucleophilic attack site, Hydrogen bond donor
    Bromine Atom (Br)Slightly Positive (sigma-hole)Blue/Light BlueHalogen bond donor
    Alkyl GroupsNeutralGreenVan der Waals interactions

    Theoretical Studies on Non-Covalent Interactions and Intermolecular Forces

    The biological activity and physicochemical properties of molecules like this compound are significantly influenced by non-covalent interactions. Theoretical studies can elucidate the nature and strength of these intermolecular forces, which include hydrogen bonding, halogen bonding, and van der Waals forces.

    Hydrogen Bonding: The primary hydrogen bond donor in this molecule is the N-H group, while the carbonyl oxygen is the primary acceptor. Theoretical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, could quantify the strength of these hydrogen bonds in dimeric or solvated structures. These interactions are critical for the molecule's conformation and its binding to biological targets.

    Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region (sigma-hole) on the halogen interacts with a nucleophilic site. Theoretical models can predict the geometry and energy of these interactions, which can be as strong as conventional hydrogen bonds and play a significant role in molecular recognition and crystal packing.

    A summary of the expected non-covalent interactions is provided in the table below:

    Interaction TypeDonor/Acceptor SitesRelative StrengthSignificance
    Hydrogen BondingDonor: N-H; Acceptor: C=OStrong, DirectionalMolecular conformation, Receptor binding
    Halogen BondingDonor: Br (sigma-hole); Acceptor: Lewis basesModerate, DirectionalCrystal engineering, Molecular recognition
    Van der Waals ForcesAlkyl chainsWeak, Non-directionalLipophilicity, Solubility, Packing

    Applications of 2 Bromo 3 Methyl N 2 Methylbutan 2 Yl Butanamide in Advanced Organic Synthesis

    Role as a Chiral Building Block in Enantioselective Synthesis

    The presence of a stereocenter at the α-carbon, bonded to the bromine atom, positions 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide as a significant chiral building block. Chiral α-bromoacid derivatives are recognized as versatile synthons for the asymmetric synthesis of various heterocyclic compounds. rsc.org When used in an enantiomerically pure form, this compound can introduce a specific stereochemistry into a target molecule, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds where stereoisomers can have vastly different effects. iupac.orgnih.gov

    The synthetic utility arises from the diastereoselective reactions of the chiral α-bromo amide. Nucleophilic substitution at the α-carbon proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry. By starting with a specific enantiomer of this compound, chemists can predictably control the stereochemical outcome of the product. The bulky isopropyl group adjacent to the chiral center and the N-(2-methylbutan-2-yl) group can further enhance diastereoselectivity by directing the approach of incoming nucleophiles. This steric hindrance can create a more defined trajectory for reagents, leading to a higher preference for one diastereomeric product over the other. Chiral amines, for example, are widely used as building blocks in the synthesis of valuable molecules. sigmaaldrich.com Similarly, enantioselective approaches are critical for producing specific D-amino amides, which are components of many biologically active peptides. rsc.orgnih.govrsc.orgnih.gov

    Table 1: Potential Enantioselective Transformations

    Reaction Type Reagent/Catalyst Potential Product Stereochemical Outcome
    Nucleophilic Substitution Chiral amine α-Amino amide Inversion of configuration
    Azide Displacement Sodium azide α-Azido amide Inversion of configuration

    Precursor for the Synthesis of Novel Amide Derivatives with Modified Reactivity

    The reactive carbon-bromine bond in this compound is the key to its role as a precursor for a wide range of novel amide derivatives. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles. nih.gov This allows for the introduction of diverse functional groups at the α-position, thereby modifying the molecule's chemical properties and reactivity. ariel.ac.il

    For instance, reaction with amines can yield α-amino amides, which are prevalent scaffolds in medicinal chemistry. nih.gov Substitution with oxygen nucleophiles like alkoxides or carboxylates can produce α-alkoxy or α-acyloxy amides, respectively. Similarly, sulfur nucleophiles can be used to synthesize α-thio amides. nih.gov Each new derivative possesses altered electronic and steric properties, which in turn dictates its subsequent reactivity and potential applications.

    The significant steric hindrance from the N-(2-methylbutan-2-yl) substituent plays a crucial role in these transformations. fiveable.mesolubilityofthings.com While it may decrease the reaction rate compared to less hindered amides, it can also provide greater stability to the resulting derivatives and influence selectivity in subsequent reactions. researchgate.net The synthesis of novel amide derivatives is a key area of research for developing new therapeutic agents. nih.gov

    Utility in the Construction of Complex Carbon Frameworks through Cross-Coupling Reactions

    Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org α-Haloamides have been successfully employed as electrophilic partners in these reactions. nih.gov this compound can serve as a substrate in various cross-coupling protocols, including Suzuki-Miyaura, Negishi, and Hiyama reactions, to form α-substituted amides. nih.govacs.org

    These reactions typically involve the oxidative addition of the C-Br bond to a low-valent transition metal catalyst (e.g., palladium or nickel), followed by transmetalation with an organometallic nucleophile and reductive elimination to form the new C-C bond. nih.gov

    Suzuki-Miyaura Coupling: Reaction with organoboron reagents in the presence of a palladium catalyst.

    Negishi Coupling: Reaction with organozinc reagents, often catalyzed by nickel or palladium. nih.gov

    Hiyama Coupling: Reaction with organosilanes, catalyzed by palladium. acs.org

    The use of chiral ligands in these coupling reactions can even allow for dynamic kinetic resolution, where a racemic starting material is converted into a single, enantioenriched product. nih.gov The bulky nature of this compound could be advantageous in such processes, potentially enhancing enantioselectivity. The ability to form α-aryl or α-alkenyl amides through these methods provides a direct route to complex structures that would be difficult to access otherwise. acs.orgresearchgate.net

    Table 2: Representative Cross-Coupling Reactions

    Coupling Reaction Nucleophile Catalyst System (Typical) Product Type
    Suzuki-Miyaura Arylboronic acid Pd(OAc)₂, SPhos, Base α-Aryl amide
    Negishi Alkylzinc halide NiCl₂(dme) / Pybox α-Alkyl amide

    Intermediate in Multi-Step Synthetic Strategies for Biologically Relevant Scaffolds (Focus on synthetic utility, not biological effect)

    The structural motifs accessible from this compound are integral to many biologically relevant scaffolds. Its utility as a synthetic intermediate lies in its capacity to introduce a functionalized α-amido-carbonyl unit into a larger molecule.

    For example, the α-amino amides synthesized via nucleophilic substitution (as discussed in 6.2) are precursors to peptides and peptidomimetics. nih.gov Furthermore, the α-ketoamide structure, which can be synthesized from α-bromo amides, is a key component in a variety of natural products and serves as a versatile synthon for further transformations. acs.org Recently, the α-ketoamide scaffold has also been explored in the design of novel prodrugs. nih.gov

    Carbohydrates and other natural products often serve as scaffolds for building bioactive compounds, and synthons like this compound provide the necessary building blocks to append pharmacophoric groups to these templates. researchgate.net The ability to use this compound to construct complex, highly substituted carbon skeletons via cross-coupling makes it a valuable intermediate in synthetic routes targeting complex natural products and their analogs. ed.ac.ukacs.org

    Potential as a Ligand or Pre-ligand in Organometallic Catalysis (Hypothetical Exploration)

    While the primary utility of α-bromo amides is as electrophilic substrates, the structure of this compound suggests a hypothetical role as a chiral ligand or pre-ligand in organometallic catalysis. Amide functionalities can coordinate to metal centers through the carbonyl oxygen or, in deprotonated form, through the nitrogen atom. acs.org

    Given the compound's inherent chirality, it could serve as a chiral ligand to induce enantioselectivity in metal-catalyzed reactions. acs.org The bulky substituents would create a well-defined chiral pocket around the metal center, which is a key feature of many successful asymmetric catalysts. scu.edu.cn

    A plausible scenario involves a pre-coordination step where the amide's carbonyl oxygen binds to a metal precursor. Subsequent reaction, such as displacement of the bromide by a second donor atom within the same molecule or from another reagent, could form a stable chiral bidentate ligand-metal complex. Such complexes are central to asymmetric catalysis. acs.org For instance, chiral amide ligands have been developed for various transition metals and have found applications in stereoselective catalysis. acs.orgresearchgate.net The development of new chiral ligands is a significant endeavor in asymmetric synthesis, and molecules like this compound represent a potential, unexplored starting point for such investigations. mdpi.com

    Environmental and Green Chemistry Considerations in the Academic Study of 2 Bromo 3 Methyl N 2 Methylbutan 2 Yl Butanamide

    Investigation of Degradation Pathways and Byproduct Formation in Environmental Contexts

    The environmental persistence and degradation of 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide are critical areas of academic investigation. The presence of a carbon-bromine bond suggests potential for dehalogenation, a common degradation pathway for halogenated organic compounds. mdpi.com This process can occur through various enzymatic mechanisms in microorganisms, including hydrolysis, reduction, or oxygen-dependent reactions. mdpi.com

    Hydrolysis is another anticipated degradation pathway, particularly for the amide linkage. The hydrolysis of 2-bromo-3-methylbutane, a structurally related alkyl halide, has been shown to proceed via an SN1 mechanism, yielding 2-methyl-2-butanol (B152257). doubtnut.comdoubtnut.com A similar hydrolytic cleavage of the amide bond in the target compound would likely result in the formation of 2-bromo-3-methylbutanoic acid and 2-methylbutan-2-amine.

    Potential degradation byproducts in an environmental context could therefore include a variety of smaller, more mobile organic molecules. The ultimate mineralization of the compound to carbon dioxide, water, bromide ions, and ammonium (B1175870) or nitrate (B79036) ions would be the ideal outcome of biodegradation. However, the formation of persistent brominated intermediates is also a possibility that warrants investigation. Advanced analytical techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS), can be employed for the non-target screening and identification of various halogenated organic compounds at the molecular level. acs.org

    A hypothetical summary of potential degradation pathways and byproducts is presented in the table below.

    Degradation Pathway Potential Initiating Process Potential Primary Byproducts Potential Ultimate Products
    Biodegradation (Dehalogenation)Microbial enzymatic action (e.g., dehalogenases)3-methyl-N-(2-methylbutan-2-yl)butanamide, Bromide ionsCarbon dioxide, Water, Ammonium/Nitrate
    Hydrolysis (Amide Cleavage)Abiotic or biotic (enzymatic) hydrolysis2-bromo-3-methylbutanoic acid, 2-methylbutan-2-amineFurther degradation products
    PhotodegradationUV irradiationSmaller organic fragments, Bromine radicalsMineralization

    Development of Atom-Economical and Waste-Minimizing Synthetic Procedures

    The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often suffer from poor atom economy and generate significant waste. nih.govchemistryforsustainability.org The American Chemical Society Green Chemistry Institute (ACS GCI) Roundtable has identified "amide bond formation avoiding poor atom economy" as a critical area for sustainable synthetic method development. nih.govnih.gov

    Conventional synthesis of this compound would likely involve the reaction of an activated carboxylic acid derivative (such as an acid chloride or anhydride) with an amine. These methods necessitate stoichiometric activating reagents, leading to the production of byproducts that are often difficult to separate and dispose of.

    More atom-economical approaches focus on the direct catalytic condensation of carboxylic acids and amines. chemistryviews.org For instance, a ruthenium-catalyzed, single-step, and redox-neutral transformation of alcohols and nitriles into amides has been reported with 100% atom economy. chemistryviews.org Another innovative approach involves the ruthenium-catalyzed addition of carboxylic acids to acetylenes, followed by reaction with amines. nih.gov

    The table below compares a traditional and a hypothetical atom-economical synthesis of the target compound.

    Synthetic Approach Reactants Reagents/Catalysts Byproducts Atom Economy
    Traditional (Acid Chloride)2-bromo-3-methylbutanoyl chloride, 2-methylbutan-2-amineBase (e.g., triethylamine)Triethylammonium chlorideLow
    Atom-Economical (Direct Amidation)2-bromo-3-methylbutanoic acid, 2-methylbutan-2-amineCatalyst (e.g., Boronic acid or Ruthenium complex)WaterHigh

    Exploration of Alternative, More Benign Solvents and Reaction Media

    The choice of solvent is a crucial factor in the environmental footprint of a chemical process. Amide synthesis frequently employs dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), or chlorinated solvents such as dichloromethane (B109758) (DCM). rsc.orgucl.ac.uk These solvents are associated with significant environmental and health concerns. rsc.orgresearchgate.net

    Research into greener alternatives has identified several promising candidates for amide bond formation. bohrium.com Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) and γ-valerolactone have been investigated as sustainable reaction media. bohrium.com Deep eutectic solvents (DESs) and ionic liquids (ILs) also offer unique properties and can serve as recyclable reaction media. researchgate.netbohrium.com In some cases, solvent-free synthesis may be a viable, albeit challenging, option. bohrium.com A metal- and solvent-free approach for amide synthesis has been demonstrated using formamides as an amino source under mild conditions. nih.gov

    The following table presents a selection of green solvents that could be explored for the synthesis of this compound.

    Solvent Type Key Advantages Potential Considerations
    2-Methyltetrahydrofuran (2-MeTHF)Biomass-derivedLower toxicity than THF, higher boiling pointPeroxide formation
    γ-Valerolactone (GVL)Biomass-derivedBiodegradable, low vapor pressurePotential for ring-opening reactions
    p-CymeneBiomass-derivedHigh boiling point, readily availableHydrophobicity may affect solubility
    Deep Eutectic Solvents (DESs)NeotericLow cost, biodegradable components, tunable propertiesHigh viscosity, potential for product separation challenges

    Strategies for the Minimization and Remediation of Brominated Organic Waste (Laboratory Scale)

    The synthesis and use of this compound will inevitably generate brominated organic waste. Effective laboratory-scale strategies for the minimization and remediation of this waste are essential for safe and environmentally responsible research.

    Minimization strategies should focus on optimizing reaction conditions to maximize yield and reduce the formation of byproducts. This includes careful control of stoichiometry, temperature, and reaction time. The use of catalytic, rather than stoichiometric, reagents also significantly reduces waste. chemistryviews.org

    For the remediation of unavoidable brominated waste, several techniques can be considered. Solvent extraction has been investigated as a pretreatment method to remove bromine from polymeric blends, with butanol showing high efficiency in completely eliminating bromine. nih.gov Advanced oxidation processes, such as the use of UV/Ozone, can be effective in degrading organic bromine compounds. acs.org Another novel approach involves a bromination process for the disposal of hazardous organic materials, where bromine and water react with the waste at high temperatures to form carbon dioxide and aqueous hydrobromic acid, from which the bromine can be regenerated and recycled. epa.gov

    The table below summarizes potential strategies for managing brominated organic waste at the laboratory scale.

    Strategy Description Advantages Limitations
    Minimization
    Process OptimizationFine-tuning reaction parameters to maximize yield and selectivity.Reduces waste at the source, improves efficiency.May require extensive experimentation.
    Catalytic MethodsEmploying catalysts instead of stoichiometric reagents.High atom economy, reduces reagent-derived waste. chemistryviews.orgCatalyst cost and potential for metal contamination.
    Remediation
    Solvent ExtractionUsing a suitable solvent (e.g., butanol) to selectively remove the brominated compound from a waste stream. nih.govCan achieve high removal efficiency, potential for solvent recycling.Generates a secondary waste stream (the extract).
    Advanced Oxidation (e.g., UV/Ozone)Using powerful oxidizing agents to break down the organic molecule. acs.orgCan lead to complete mineralization.May generate bromate (B103136) as a byproduct. acs.org
    Regenerative BrominationHigh-temperature reaction with bromine and water to convert organic waste to CO2 and HBr, followed by electrolytic regeneration of bromine. epa.govRecycles the halogen, potential for broad applicability.Requires specialized high-pressure equipment.

    Future Directions and Emerging Research Avenues for 2 Bromo 3 Methyl N 2 Methylbutan 2 Yl Butanamide

    Development of Chemoenzymatic or Biocatalytic Synthetic Routes

    The imperative for greener and more selective chemical manufacturing processes has propelled the exploration of enzymatic and chemoenzymatic strategies. For a molecule like 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide, biocatalysis offers the promise of enhanced stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.

    Enzyme ClassPotential ApplicationAdvantages
    Lipases/ProteasesKinetic resolution of racemic precursors; Amide synthesisMild conditions, high stereoselectivity
    N-acyltransferasesAmide bond formationSpecificity for acyl donors and amine acceptors researchgate.net
    ATP-dependent LigasesDirect amide synthesis from carboxylic acid and amineHigh efficiency and specificity manchester.ac.uknih.gov

    Exploration of Photochemical and Electrochemical Transformations

    The bromine atom in this compound is a key functional group that can be activated through photochemical or electrochemical means. These methods provide alternative pathways for forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions and with high functional group tolerance.

    Photochemical transformations could involve the light-induced homolytic cleavage of the carbon-bromine bond to generate a radical intermediate. nih.govyoutube.com This radical could then participate in a variety of reactions, such as addition to alkenes or arenes, to create more complex molecular architectures. nih.gov The use of photoredox catalysis, in particular, has emerged as a powerful tool for such transformations. nih.govresearchgate.net

    Electrochemical synthesis offers another sustainable approach to amide bond formation and modification. chinesechemsoc.orgrsc.orgchinesechemsoc.org Anodic oxidation could be employed to activate the carboxylic acid precursor for amidation, avoiding the need for stoichiometric activating agents. chinesechemsoc.orgchinesechemsoc.org Furthermore, electrochemical methods could be explored for the reductive cleavage of the C-Br bond, providing a pathway for dehalogenation or the formation of organometallic intermediates for cross-coupling reactions. chemistryviews.org

    MethodPotential TransformationKey Advantages
    Photoredox CatalysisC-C and C-heteroatom bond formation via radical intermediatesMild conditions, high functional group tolerance nih.govresearchgate.net
    Direct PhotolysisGeneration of alkyl radicals for subsequent reactionsAvoids the need for a photocatalyst
    Anodic OxidationActivation of carboxylic acid for amidationSustainable, avoids chemical oxidants chinesechemsoc.orgchinesechemsoc.org
    Cathodic ReductionReductive cleavage of the C-Br bondControlled dehalogenation or formation of reactive intermediates

    Advanced In Silico Screening for Prediction of Novel Chemical Transformations

    Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the elucidation of reaction mechanisms. grnjournal.usrsc.orgmdpi.comsmu.eduacs.org For this compound, in silico screening can accelerate the discovery of new chemical transformations.

    By employing quantum chemical calculations and machine learning algorithms, researchers can predict the feasibility of various reactions involving this compound. nih.govresearchgate.netdrugtargetreview.comarxiv.org This includes modeling the transition states of potential reactions to determine activation energies and reaction rates. grnjournal.ussmu.eduacs.org Such computational studies can guide experimental efforts by identifying promising reaction conditions and catalysts, thereby saving time and resources. drugtargetreview.com For example, in silico methods can be used to screen a large number of potential catalysts for a specific desired transformation, such as a cross-coupling reaction at the bromine-bearing carbon.

    Integration into Advanced Materials Science as a Monomer or Functional Unit

    The unique combination of an amide linkage and a reactive alkyl halide makes this compound an interesting candidate for applications in materials science. Amide-containing polymers, such as nylons, are known for their excellent mechanical properties and thermal stability. rsc.orgnih.gov

    This compound could potentially serve as a functional monomer in polymerization reactions. The amide group can participate in step-growth polymerization to form polyamides, while the bromo-functional group could be used for post-polymerization modification, allowing for the introduction of other functionalities or for cross-linking the polymer chains. google.com The presence of the bromine atom could also impart flame-retardant properties to the resulting polymer. Furthermore, the chiral nature of the molecule could lead to the synthesis of polymers with specific optical properties.

    Polymerization StrategyPotential Polymer TypeKey Features of Resulting Material
    Step-growth polymerizationPolyamideThermal stability, mechanical strength rsc.org
    Chain-growth polymerization (post-modification)Functional polymerTunable properties, cross-linking capabilities google.com
    Ring-opening polymerization of a lactam derivativePolyamideControlled molecular weight and architecture nih.gov

    Design and Synthesis of Derivatives for Fundamental Mechanistic Studies

    A deeper understanding of the reactivity of this compound can be achieved through the synthesis and study of its derivatives. By systematically modifying the structure of the molecule, researchers can probe the electronic and steric effects on its reaction mechanisms.

    For instance, synthesizing analogues with different halogens (e.g., chlorine or iodine) would allow for a comparative study of their reactivity in nucleophilic substitution and radical reactions. Investigating the hydrolysis of the amide bond under acidic or basic conditions can provide insights into its stability and the mechanism of cleavage. libretexts.orgmasterorganicchemistry.comacs.org The synthesis of isotopically labeled derivatives could also be employed in kinetic isotope effect studies to elucidate transition state structures. These fundamental studies are crucial for optimizing existing reactions and for the rational design of new synthetic methodologies. libretexts.org

    Q & A

    Q. What are the common synthetic routes for preparing 2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide, and what analytical techniques are essential for confirming its structure?

    • Methodological Answer : The synthesis typically involves bromination of a precursor amide or coupling reactions using reagents like thionyl bromide (SOBr₂) to introduce the bromine moiety. For example, a two-step process may include (1) amidation of 3-methylbutanoic acid with 2-methylbutan-2-amine, followed by (2) bromination at the α-position. Key analytical techniques include:
    • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
    • Mass spectrometry (MS) for molecular weight validation.
    • X-ray crystallography (using SHELX or SHELXL ) for absolute configuration determination, particularly if stereochemical ambiguity exists.
      Reaction conditions (e.g., temperature: 0–5°C for bromination, molar ratios of 1:1.2 for amidation) should be optimized to minimize side products .

    Q. How can researchers verify the stereochemical integrity of this compound during synthesis?

    • Methodological Answer : Stereochemical validation requires a combination of:
    • Chiral HPLC to separate enantiomers and assess optical purity.
    • Vibrational Circular Dichroism (VCD) for absolute configuration analysis.
    • Single-crystal X-ray diffraction (using SHELX and ORTEP-III for visualization) to resolve structural ambiguities.
      For branched alkanes like the 2-methylbutan-2-yl group, crystallographic data can clarify potential conformational disorder in the solid state .

    Advanced Research Questions

    Q. What strategies are effective in resolving contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

    • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or inadequate basis sets in computational models. To resolve these:
    • Re-optimize computational parameters : Include implicit solvent models (e.g., PCM) and larger basis sets (e.g., def2-TZVP) for DFT calculations.
    • Cross-validate with experimental data : Compare calculated NMR chemical shifts (via GIAO method) and IR spectra with empirical results.
    • Dynamic NMR studies : Probe temperature-dependent conformational changes that may explain splitting patterns .

    Q. How can SHELX and ORTEP-III be utilized in the crystallographic analysis of this compound, particularly when dealing with disordered structures?

    • Methodological Answer :
    • SHELX refinement : Use PART and SUMP instructions to model disordered regions (e.g., rotating methyl groups in the 2-methylbutan-2-yl moiety). Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms .
    • ORTEP-III visualization : Generate thermal ellipsoid plots to highlight regions of high thermal motion. For severe disorder, consider splitting atomic positions (e.g., using AFIX commands in SHELXL) .
    • Validation tools : Check R-factor convergence and ADPs with Coot or PLATON to ensure model reliability .

    Q. In designing structure-activity relationship (SAR) studies for this compound, what methodological considerations are critical for evaluating its pharmacological potential?

    • Methodological Answer :
    • Systematic substitution : Replace the bromine atom with other halogens (e.g., Cl, F) or functional groups (e.g., -OH, -NH₂) to assess electronic effects on bioactivity.
    • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinities.
    • Computational docking : Employ AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., ATP-binding pockets) .
    • Metabolic stability : Use liver microsome assays to evaluate susceptibility to oxidative metabolism .

    Q. What experimental approaches can elucidate the mechanism of bromine atom participation in substitution reactions involving this compound?

    • Methodological Answer :
    • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
    • Trapping intermediates : Use low-temperature NMR or cryo-MS to detect transient carbocation or radical intermediates.
    • Leaving group analysis : Compare reactivity with analogs (e.g., 2-chloro derivatives) to assess Br⁻ leaving-group efficiency .

    Data Contradiction Analysis

    Q. How should researchers address conflicting biological activity data between in vitro and cell-based assays for this compound?

    • Methodological Answer :
    • Solubility testing : Confirm compound solubility in assay media (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS).
    • Membrane permeability : Measure logP values or perform Caco-2 cell assays to evaluate cellular uptake.
    • Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions.
    • Dose-response validation : Repeat assays with freshly prepared stock solutions to rule out degradation artifacts .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.